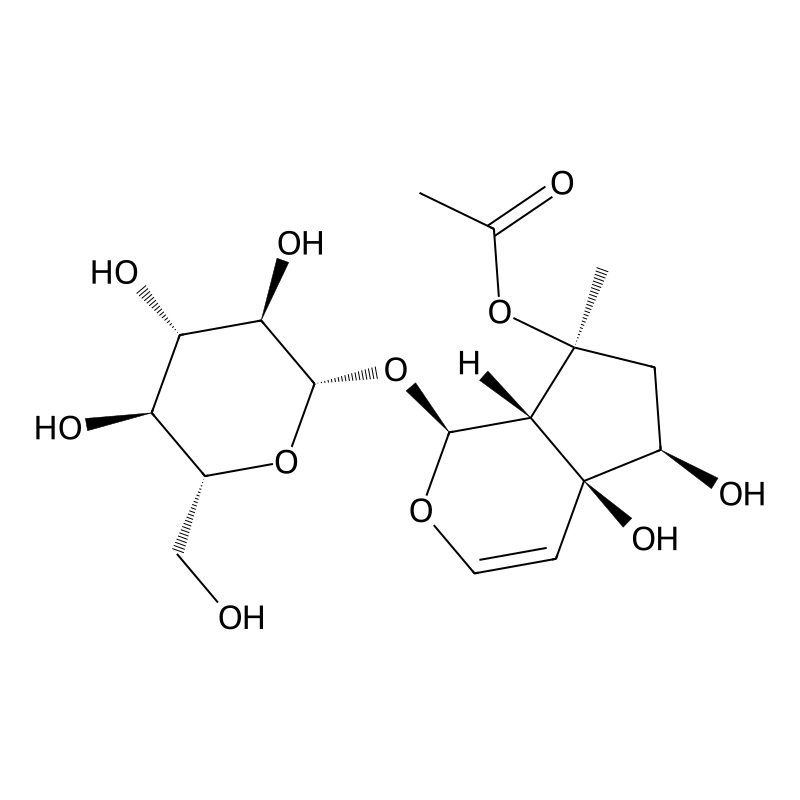

8-O-Acetylharpagide

Content Navigation

Struggling with poor chromatographic retention of harpagide? 8-O-Acetylharpagide (CAS 6926-14-3) offers the solution. Key features:

- Superior C18 retention vs. harpagide, ideal for Ajuga decumbens QC reference.

- Acetyl protecting group enhances stability and solubility for synthetic applications.

- Consistent purity, free of co-extracted diterpenoid interferences.

Global stock for immediate procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

8-O-Acetylharpagide (CAS 6926-14-3) is a highly functionalized, stereochemically complex iridoid glycoside and the primary bioactive marker isolated from Ajuga species. Structurally distinguished by an acetyl group at the 8-O position of the iridoid core, this compound exhibits a precise balance of hydrophilicity from its glucose moiety and lipophilicity from its acetate ester. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard or as a stable chiral building block for monoterpenoid synthesis. Its defined solubility profile in semi-polar to polar organic solvents, such as methanol and ethyl acetate, makes it highly processable for reverse-phase chromatography and controlled hydrolysis workflows, establishing it as a critical baseline material for botanical standardization and pharmacokinetic research [1].

Research Fit

Procurement substitution of 8-O-Acetylharpagide with its non-acetylated parent, harpagide, or with crude botanical extracts inherently fails due to critical differences in polarity, stability, and matrix complexity. Harpagide is extremely hydrophilic, which leads to poor retention on standard C18 analytical columns and complicates its isolation from aqueous phases, making it a suboptimal primary reference standard for complex matrices. Furthermore, utilizing crude Ajuga extracts as a low-cost substitute introduces unacceptable batch-to-batch variability and potential interference from co-extracted neo-clerodane diterpenoids. The specific 8-O-acetylation on 8-O-Acetylharpagide acts as a natural protecting group that enhances lipophilicity, improves chromatographic resolution, and alters in vivo absorption kinetics, making it strictly non-interchangeable for high-precision analytical and formulation applications [1].

Substitution Risk

Chromatographic Retention and Resolution

In quantitative UPLC-MS/MS workflows utilizing reverse-phase BEH C18 columns, the 8-O-acetyl group significantly improves the compound's interaction with the stationary phase compared to highly polar baseline iridoids. 8-O-Acetylharpagide demonstrates a delayed and well-resolved retention time, preventing co-elution with the solvent front and highly polar matrix interferences, which is a common failure point when analyzing the non-acetylated analog harpagide [1].

| Evidence Dimension | Reverse-phase UPLC-MS/MS retention time |

| Target Compound Data | 8-O-Acetylharpagide: 1.85 min |

| Comparator Or Baseline | Highly polar internal standard/harpagide baselines: 1.69 min or earlier |

| Quantified Difference | Enhanced retention and baseline resolution due to increased lipophilicity |

| Conditions | Methanol-0.1% formic acid mobile phase on a BEH C18 (2.1 mm × 50 mm, 1.7 μm) column |

Ensures accurate calibration, peak integration, and reproducibility when utilized as a commercial reference standard for botanical quality control.

Pharmacokinetic Absorption and Prodrug Behavior

The esterification at the 8-O position fundamentally alters the systemic absorption profile of the iridoid scaffold. In comparative in vivo pharmacokinetic studies, 8-O-Acetylharpagide exhibits a delayed time to maximum plasma concentration (T_max) compared to harpagide. This indicates that 8-O-Acetylharpagide functions effectively as a prodrug, undergoing gradual metabolism into active forms rather than being subject to the rapid clearance typical of unprotected, highly polar glycosides [1].

| Evidence Dimension | Time to maximum plasma concentration (T_max) |

| Target Compound Data | 8-O-Acetylharpagide: 1.70 h |

| Comparator Or Baseline | Harpagide: 1.57 h |

| Quantified Difference | 8.2% increase in T_max, demonstrating modified absorption kinetics |

| Conditions | Oral administration in mammalian models (beagle dog PK assays) |

Critical for R&D buyers selecting an iridoid precursor for formulations requiring sustained systemic exposure and controlled metabolic activation.

Extraction Efficiency and Precursor Stability

During isolation and synthetic processing, 8-O-Acetylharpagide acts as a stable, protected precursor. Its reduced polarity allows for high-efficiency liquid-liquid extraction using moderately polar solvents like ethyl acetate, avoiding the heavy aqueous emulsions associated with extracting pure harpagide. Furthermore, 8-O-Acetylharpagide can be subjected to controlled alkaline hydrolysis to yield pure harpagide quantitatively, proving its utility as a superior, process-friendly starting material [1].

| Evidence Dimension | Solvent extraction compatibility and precursor conversion |

| Target Compound Data | 8-O-Acetylharpagide: High recovery in ethyl acetate; quantitatively hydrolyzes to harpagide |

| Comparator Or Baseline | Direct Harpagide: Poor organic phase recovery; highly hydrophilic |

| Quantified Difference | Enables selective organic extraction and serves as a stable protecting group for downstream synthesis |

| Conditions | Ethyl acetate extraction followed by alkaline hydrolysis |

Provides synthetic chemists and process engineers with a stable, isolable building block that is vastly easier to handle than the fully deprotected iridoid.

Reference Standard for Ajuga Botanical Extracts

Due to its superior chromatographic retention and distinct UPLC-MS/MS resolution compared to harpagide, 8-O-Acetylharpagide is the definitive reference standard for the quality control and standardization of Ajuga decumbens and related species in the nutraceutical and traditional medicine industries [1].

Chiral Building Block for Monoterpenoid Synthesis

The 8-O-acetyl group functions as an effective natural protecting group, allowing 8-O-Acetylharpagide to be easily extracted in organic solvents and subsequently subjected to alkaline hydrolysis. This makes it a highly processable chiral building block for synthetic chemists developing novel, highly functionalized iridoid derivatives [2].

Lead Compound for Prodrug Pharmacokinetics

Given its delayed T_max and established metabolic conversion into active downstream metabolites, 8-O-Acetylharpagide is specifically suited for advanced pharmacokinetic modeling and formulation R&D aimed at sustained-release therapeutics [3].

Application Fit Matrix

References

- [1] Liu, Y., et al. Pharmacokinetics of 8-O-acetylharpagide in mouse blood by UPLC–MS/MS. Acta Chromatographica, 31(3), 165-169 (2019).

- [2] Remeur, C., et al. HPLC-ELSD Quantification and Centrifugal Partition Chromatography Isolation of 8-O-Acetylharpagide from Oxera coronata (Lamiaceae). Phytochemical Analysis, 28(3), 242-246 (2017).

- [3] Pharmacokinetics of 8-O-acetylharpagide and harpagide after oral administration of Ajuga decumbens extract in beagle dog. China Journal of Chinese Materia Medica (2013).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types

O4Si-4